REACTION_CXSMILES
|
[C:1]1([NH2:9])(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]1[NH2:7].[C:10]([O-])(=O)[CH3:11].[Na+].S(=O)(O)[O-].[CH:19](C=O)=O.[Na+].[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.O>[CH3:19][C:10]1[CH:11]=[N:7][C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |f:1.2,3.4.5,6.7,8.9.10|
|
Name
|
ortho-toluenediamine
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
C1(C(C=CC=C1)N)(C)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
298.4 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.C(=O)C=O.[Na+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
previously heated to 60° C
|
Type
|
STIRRING
|
Details
|
The resulting dark solution was stirred for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
it was then cooled down in an ice bath until the temperature
|
Type
|
ADDITION
|
Details
|
had dropped below 10° C
|
Type
|
ADDITION
|
Details
|
During the addition of alkali
|
Type
|
CUSTOM
|
Details
|
a black oil separated out
|
Type
|
CUSTOM
|
Details
|
Most of the oily amine was removed by extraction with pentane or hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Type
|
CUSTOM
|
Details
|
to give a brown oil that
|
Type
|
DISTILLATION
|
Details
|
upon distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |